molecular formula C13H27N3 B3215001 (1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine CAS No. 1156827-98-3

(1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine

Cat. No. B3215001
CAS RN: 1156827-98-3
M. Wt: 225.37
InChI Key: GQZWUTMEQLBZBI-UHFFFAOYSA-N
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Description

“(1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine” is a chemical compound with the CAS Number: 1156827-98-3 . It has a molecular weight of 225.38 . The IUPAC name for this compound is [1- (4-isopropyl-1-piperazinyl)cyclopentyl]methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H27N3/c1-12(2)15-7-9-16(10-8-15)13(11-14)5-3-4-6-13/h12H,3-11,14H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is room temperature .

Mechanism of Action

(1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine acts as a competitive antagonist at the NMDA receptor, meaning that it binds to the receptor and blocks the action of glutamate, the neurotransmitter that normally activates the receptor. This leads to a decrease in calcium influx into the neuron and a subsequent decrease in neuronal excitability.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, this compound has been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems. It has also been shown to have anti-inflammatory effects in the brain. These effects have been studied in animal models and may have implications for the treatment of neurological disorders such as Parkinson's disease and depression.

Advantages and Limitations for Lab Experiments

One advantage of using (1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine in lab experiments is its selectivity for the NMDA receptor, which allows researchers to study the effects of NMDA receptor dysfunction without affecting other neurotransmitter systems. However, this compound has a relatively short half-life and may require multiple doses to maintain its effects. Additionally, because this compound is a synthetic compound, it may have different effects in vivo compared to other NMDA receptor antagonists that occur naturally in the body.

Future Directions

There are several potential future directions for research involving (1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of new compounds that are more selective and have longer half-lives than this compound. Finally, researchers may continue to explore the potential therapeutic applications of this compound and related compounds for the treatment of neurological and psychiatric disorders.

Scientific Research Applications

(1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine has been used in scientific research to study the role of certain receptors in the brain. Specifically, this compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. By blocking this receptor, researchers can study the effects of NMDA receptor dysfunction on behavior and cognitive function.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H315 and H319 , which indicate that it causes skin irritation and serious eye irritation, respectively.

properties

IUPAC Name

[1-(4-propan-2-ylpiperazin-1-yl)cyclopentyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3/c1-12(2)15-7-9-16(10-8-15)13(11-14)5-3-4-6-13/h12H,3-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZWUTMEQLBZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2(CCCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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